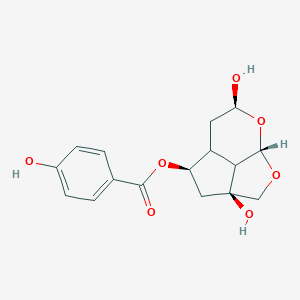

(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Eicosapentaenoic acid, also known as eicosapentaenoic acid, is a type of omega-3 fatty acid commonly found in fish oil. It is a long-chain polyunsaturated fatty acid with a 20-carbon chain and five cis double bonds. Eicosapentaenoic acid is an essential nutrient that plays a crucial role in maintaining optimal health. It is a precursor to several important compounds in the body, such as eicosanoids, which regulate various physiological processes including inflammation and blood clotting .

Aplicaciones Científicas De Investigación

Eicosapentaenoic acid has numerous scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of various bioactive compounds. In biology, eicosapentaenoic acid is studied for its role in cell membrane fluidity and integrity. In medicine, it is used for its anti-inflammatory, anti-cancer, and cardiovascular benefits. Eicosapentaenoic acid has been found to lower triglyceride levels, decrease blood pressure, and improve overall heart function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Eicosapentaenoic acid can be synthesized through various methods. One common method involves the transesterification of fish oil with ethanol to produce eicosapentaenoic acid ethyl ester. This process typically involves the use of lipase enzymes as catalysts and is carried out at room temperature . Another method involves the extraction of eicosapentaenoic acid from microalgae using microwave-assisted ionic liquid extraction. This method employs tetramethyl ammonium chloride as an additive and is carried out at temperatures ranging from 60 to 90°C .

Industrial Production Methods: Industrial production of eicosapentaenoic acid often involves the extraction and refining of fish oil. The fish oil undergoes ethanolysis to produce eicosapentaenoic acid ethyl ester, which is then enriched and purified through processes such as short-path distillation, urea fractionation, and preparative chromatography . These methods ensure the production of high-purity eicosapentaenoic acid suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions: Eicosapentaenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a polyunsaturated fatty acid that can be oxidized to form hydroperoxides and other oxidation products. Reduction reactions can convert eicosapentaenoic acid to its corresponding alcohols, while substitution reactions can introduce different functional groups into the molecule .

Common Reagents and Conditions: Common reagents used in the reactions of eicosapentaenoic acid include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. These reactions are typically carried out under mild conditions to prevent the degradation of the polyunsaturated fatty acid .

Major Products Formed: The major products formed from the reactions of eicosapentaenoic acid include hydroperoxides, alcohols, and various substituted derivatives. These products have different properties and applications depending on the specific reaction conditions and reagents used .

Mecanismo De Acción

Eicosapentaenoic acid exerts its effects through multiple mechanisms. It reduces hepatic very low-density lipoprotein triglycerides synthesis and enhances triglyceride clearance from circulating very low-density lipoprotein particles. Eicosapentaenoic acid also has anti-inflammatory and anti-thrombotic properties, which contribute to its cardiovascular benefits. It stabilizes cell membranes, reduces plaque progression, and inhibits lipid oxidation .

Comparación Con Compuestos Similares

Eicosapentaenoic acid is often compared with other omega-3 fatty acids, such as docosahexaenoic acid and alpha-linolenic acid. While all these compounds have beneficial health effects, eicosapentaenoic acid is unique in its ability to reduce triglyceride levels without raising low-density lipoprotein cholesterol levels. Docosahexaenoic acid, on the other hand, is more effective in improving brain function and development .

List of Similar Compounds:- Docosahexaenoic acid

- Alpha-linolenic acid

- Arachidonic acid

Eicosapentaenoic acid stands out due to its specific cardiovascular benefits and its role in reducing inflammation and blood clotting .

Propiedades

Número CAS |

1553-41-9 |

|---|---|

Fórmula molecular |

C20H30O2 |

Peso molecular |

302.5 g/mol |

Nombre IUPAC |

icosa-5,8,11,14,17-pentaenoic acid |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22) |

Clave InChI |

JAZBEHYOTPTENJ-UHFFFAOYSA-N |

SMILES isomérico |

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O |

SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O |

SMILES canónico |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O |

Descripción física |

Colorless liquid; [Merck Index] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223914.png)

![2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223917.png)

![N-allyl-N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B223921.png)

![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223922.png)

![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223926.png)

![2-({2-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B223929.png)

![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)

![N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)